Antimicrobial Activity: Class-Level Potency Range
While direct antimicrobial MIC data for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one are not available in the public domain, the 1,5-naphthyridin-2-one scaffold has demonstrated potent antibacterial activity in optimized NBTI (novel bacterial topoisomerase inhibitor) derivatives. The lead compound AM-8888 (7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one) exhibited MIC values of 0.016–4 μg/mL across a broad spectrum of pathogens, with Pseudomonas aeruginosa as the least sensitive strain (MIC 4 μg/mL) [1]. This establishes a quantitative benchmark range for the scaffold class against which 6-methoxy-substituted analogs may be evaluated in antibacterial screening programs. The compound's 4-hydroxy-2-oxo moiety provides the critical metal-chelating pharmacophore required for DNA gyrase/topoisomerase IV inhibition [2].
| Evidence Dimension | Antibacterial potency (MIC) of 1,5-naphthyridin-2-one scaffold derivative |
|---|---|
| Target Compound Data | Not directly reported; scaffold benchmark: 0.016–4 μg/mL range for optimized NBTI derivatives |
| Comparator Or Baseline | AM-8888 (7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one): MIC 0.016–4 μg/mL |
| Quantified Difference | Not applicable (direct target compound data unavailable) |
| Conditions | Broth microdilution assay against S. aureus, S. pneumoniae, E. coli, P. aeruginosa, and other clinical isolates |
Why This Matters
Establishes the scaffold's potency ceiling for antibacterial screening prioritization and enables researchers to benchmark the 6-methoxy analog against a validated reference point.
- [1] Patel MV, et al. Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorg Med Chem Lett. 2022;68:128766. View Source
- [2] Ohata K, et al. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorg Med Chem Lett. 2015;25(11):2359-2363. View Source
